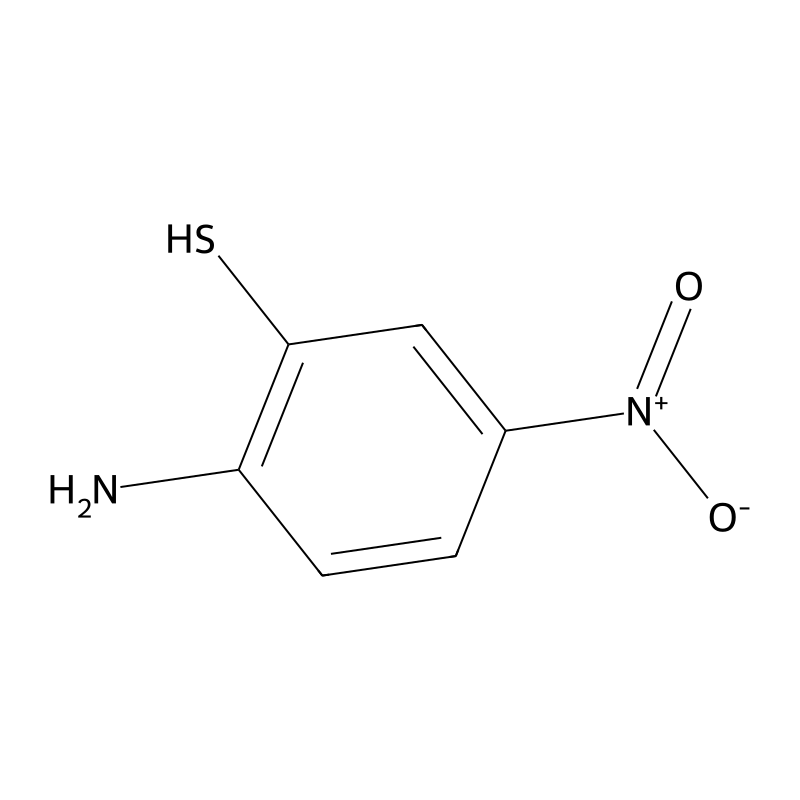

2-Amino-5-nitrobenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Plasmon-Driven Selective Reduction Reactions

Scientific Field: Chemistry, specifically plasmon-driven chemical reactions.

Summary of the Application: 2-Amino-5-nitrobenzenethiol (2A-5-NBT) is used in plasmon-driven selective reduction reactions to produce 3,3’-dimercapto-4,4’-diaminoazobenzene, an azobenzene derivative.

Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy, supported by theoretical calculations.

Results or Outcomes: The experimental results revealed that aqueous environments were preferable to ambient atmospheric environments for this selective reduction reaction.

Synthesis of Organic Single Crystals

Scientific Field: Materials Science, specifically the synthesis of organic single crystals.

Summary of the Application: 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals.

Methods of Application: The crystals were grown using the conventional slow evaporation solution technique (SEST).

Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C.

Chemical Fixation of CO2

Scientific Field: Chemistry, specifically chemical fixation of CO2.

Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into benzothiazol(on)es.

Methods of Application: The process involves the cyclization of easily accessible 2-aminobenzenethiols with CO2.

Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of benzothiazole and benzothiazol-2-one derivatives.

Material Science

Scientific Field: Material Science.

Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in the synthesis of materials, including organic single crystals.

Synthesis of Functionalized Azole Compounds

Scientific Field: Chemistry, specifically the synthesis of functionalized azole compounds.

Summary of the Application: 2-Aminobenzenethiols, including 2-Amino-5-nitrobenzenethiol, are used in the chemical fixation of CO2 into functionalized azole compounds.

Results or Outcomes: The cyclization of 2-aminobenzenethiols with CO2 has been recognized as a significant advancement in the synthesis of functionalized azole compounds.

Synthesis of Aromatic Azobenzene Derivative Compounds

Scientific Field: Chemistry, specifically the synthesis of aromatic azobenzene derivative compounds.

Summary of the Application: 2-Amino-5-nitrobenzenethiol is used in plasmon-driven selective reduction reactions to synthesize aromatic azobenzene derivative compounds.

Methods of Application: The process involves using surface-enhanced Raman scattering (SERS) spectroscopy.

2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C₆H₆N₂O₂S. It features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a thiol group (-SH). This compound is characterized by its yellow crystalline appearance and has applications in various chemical and biological contexts. Its unique structure allows it to participate in a range of

2-Amino-5-nitrobenzenethiol is known for its role in selective reduction reactions. For instance, it can be reduced under plasmonic conditions to form 3,3'-dimercapto-4,4'-diaminoazobenzene, an azobenzene derivative. This process involves the selective reduction of the nitro groups while preserving the amine functionality. The reaction is favored in aqueous environments compared to ambient atmospheric conditions, where the product can revert back to the original compound due to instability .

The synthesis of 2-amino-5-nitrobenzenethiol typically involves several steps:

- Nitration: Starting from an appropriate aniline derivative, nitration introduces a nitro group at the 5-position of the benzene ring.

- Thiol Introduction: The thiol group is usually introduced via a substitution reaction where a suitable thiol donor reacts with the nitrated intermediate.

- Reduction: In some methods, further reduction may be necessary to achieve the desired amino functionality.

These methods can vary based on the desired purity and yield of the final product.

2-Amino-5-nitrobenzenethiol is utilized in various applications:

- Chemical Synthesis: It serves as an intermediate in synthesizing dyes and pigments due to its functional groups.

- Research: The compound is employed in studies investigating reduction reactions and plasmon-driven chemistry.

- Biochemical

Studies on 2-amino-5-nitrobenzenethiol have highlighted its interactions with other chemical species during reduction reactions. For example, it can interact with metal nanoparticles in plasmonic environments, leading to novel pathways for synthesizing complex organic molecules like azobenzene derivatives . These interactions are crucial for understanding how this compound can be manipulated for various synthetic applications.

Several compounds share structural similarities with 2-amino-5-nitrobenzenethiol. Below is a comparison of these compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-Amino-5-nitrophenol | Contains an amino and nitro group | Used primarily as a dye intermediate |

| 2-Amino-4-nitrophenol | Similar amino and nitro substitutions | Different positional isomer with distinct reactivity |

| 3-Amino-4-nitrophenol | Amino group at position 3 | Exhibits different biological activity |

| 2-Amino-5-nitrothiazole | Contains a thiazole ring instead of benzene | Used in pharmaceutical applications |

Each of these compounds demonstrates unique reactivity profiles and applications based on their functional groups' positioning and nature.

Appearance and State

2-Amino-5-nitrobenzenethiol is reported as a pale-yellow to yellow-brown crystalline solid at ambient temperature [1] [2].

Melting and Boiling Points

| Property | Value | Source | Notes |

|---|---|---|---|

| Melting point | 87 – 90 °C [3] [2] | Measured (Sigma-Aldrich catalogue) and validated by ChemicalBook | Sharp melt indicates high purity |

| Boiling point (predicted) | 362 ± 27 °C [3] | Quantum-chemical estimation (ChemicalBook) | No experimental value located |

Density and Solubility

| Property | Value | Source |

|---|---|---|

| Density (predicted) | 1.465 ± 0.06 g cm⁻³ [3] | ChemicalBook estimation |

| Water solubility | Practically insoluble; qualitative descriptions only [4] | Inferred from SERS work in aqueous media |

| Organic-solvent behaviour | Readily disperses in polar aprotic solvents, consistent with logP values (see Section 1.3.1) | Derived from descriptor data |

Chemical Properties

Acidity and Basicity

| Ionisable site | pKₐ (predicted) | Interpretation |

|---|---|---|

| Thiol S–H | 6.80 ± 0.26 [5] | Comparable to other aromatic thiols; deprotonates near neutral pH |

| Protonated aniline N–H⁺ | ca. 2–3 (DFT-based estimates for nitro-substituted anilines [6]) | Nitro substituent strongly lowers basicity versus aniline |

At physiological pH, the molecule predominantly exists as the neutral zwitterion: deprotonated thiolate and unprotonated aniline nitrogen.

Redox Properties

- Selective reduction of both nitro groups on adsorbed 2-Amino-5-nitrobenzenethiol by surface plasmons yields 3,3′-dimercapto-4,4′-diaminoazobenzene; the reaction proceeds rapidly in aqueous media and follows first-order kinetics [4] [7].

- In ambient air, the azo product re-oxidises back to the nitro starting material under continued irradiation, demonstrating reversible plasmon-“scissor” cleavage of the –N=N– bond [8] [9].

- The thiol moiety is readily oxidised to disulfides under mild oxidising conditions, analogous to other aromatic thiols [10].

Reactivity Patterns

- Electrophilic condensation: The compound condenses with aldehydes to form benzothiazole frameworks; tin(II) chloride reduction of the nitro intermediate delivers 6-amino-2-phenylbenzothiazoles in ≥70% yield [10].

- Nucleophilic substitution: The aniline nitrogen participates in diazo coupling after prior reduction of the nitro group, enabling azo dye synthesis [4].

- Metal-assisted transformations: Surface-enhanced Raman investigations show that silver and gold nanostructures catalyse nitro-to-azo reduction without external reagents, confirming a plasmon-assisted electron-transfer mechanism [4] [7].

Molecular Descriptors

LogP and Lipophilicity

| Descriptor | Value | Method | Source |

|---|---|---|---|

| LogP (X-logP3) | 2.57 [11] | Chemsrc calculation | |

| LogP (ALogP98) | 1.18 [12] | Chemspace/Cactvs |

The span reflects algorithm choice; both values place the molecule at the cusp of moderate lipophilicity.

Polar Surface Area

Topological polar surface area = 69 Ų [12], indicating moderate polarity consistent with poor passive blood–brain barrier permeability.

Hydrogen Bond Donors and Acceptors

| Parameter | Count | Source |

|---|---|---|

| Hydrogen-bond donors | 2 (thiol S–H, aniline N–H) [12] | |

| Hydrogen-bond acceptors | 3 (nitro oxygens ×2, aniline nitrogen) [12] |

| Category | Key Metric | Value |

|---|---|---|

| Appearance | Physical state | Pale-yellow crystalline solid [1] [2] |

| Thermal | Melting point | 87 – 90 °C [3] [2] |

| Thermal | Boiling point (calc.) | 362 °C [3] |

| Density | ρ (calc.) | 1.465 g cm⁻³ [3] |

| Solubility | Water | Practically insoluble [4] |

| Acid–base | Thiol pKₐ | 6.80 [5] |

| Acid–base | Conj. acid pKₐ (amine) | ~2–3 [6] |

| LogP | 1.18–2.57 [11] [12] | |

| Polar surface area | 69 Ų [12] | |

| H-bond donors | 2 [12] | |

| H-bond acceptors | 3 [12] |

Plasmon-mediated catalysis has positioned 2-Amino-5-nitrobenzenethiol as a benchmark probe molecule. In situ surface-enhanced Raman scattering confirms:

- Rapid, selective six-electron reduction of both nitro groups to form the corresponding azo species under 633 nm excitation on silver substrates, with aqueous conditions greatly enhancing yield [4] [7].

- Product stability depends on medium: azo derivatives persist in water but fragment under dry, aerobic irradiation, elucidating solvent control over hot-electron chemistry [8].

- Density-functional calculations reproduce experimental spectra and support a first-order kinetic model (k ≈ 10⁻² s⁻¹ at room temperature) for the nitro-to-azo transformation [7].